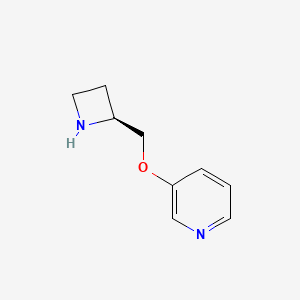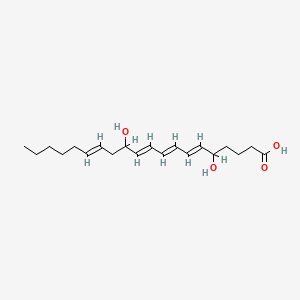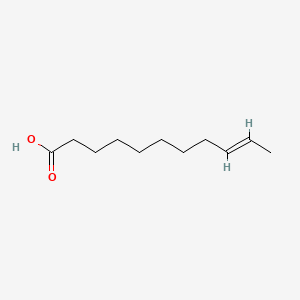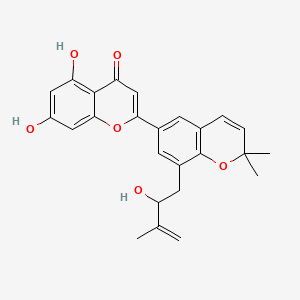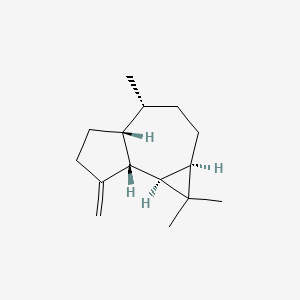
beta-Gurjunene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Gurjunene is a sesquiterpenoid.
Scientific Research Applications
Isolation and Characterization
Beta-Gurjunene, a sesquiterpene, has been studied for its unique chemical properties. For example, a new aromadendrane-type sesquiterpenoid, 1,2-dehydro-3-oxo-β-gurjunene, was isolated from the liverwort Calypogeia azurea and characterized using spectroscopic methods, including X-ray analysis (Tazaki et al., 1998).
Biotransformation Studies
This compound has been a subject of biotransformation studies. For instance, the biotransformation of sesquiterpenoid (+)-γ-gurjunene, which possesses a guaiane skeleton, was investigated using the plant pathogenic fungus Glomerella cingulata as a biocatalyst, leading to the discovery of new chemical structures (Miyazawa et al., 1998).
Chemical Synthesis and Oxidation Studies
Research has been conducted on the chemical synthesis and oxidation of sesquiterpene epoxides and alcohols from γ-gurjunene, a natural sesquiterpene isolated from gurjun balsam. This study provided insights into the structural formulas of the compounds through methods like NMR and mass spectrometry (Bombarda et al., 1997).
Phylogenetic Beta Diversity Studies
While not directly linked to this compound, research in phylogenetic beta diversity can provide a broader understanding of ecological and evolutionary processes that might indirectly affect the study of such compounds. This research bridges local processes like biotic interactions with larger scale evolutionary mechanisms (Graham & Fine, 2008).
Applications in Human Health Research
This compound's potential applications in human health research are exemplified by studies on beta-carotene and its influence on human health. While not directly involving this compound, such research provides a template for investigating the health impacts of similar compounds (Burri, 1997).
Properties
CAS No. |
73464-47-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
IRCZVRWQUNZGSH-DKTYCGPESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C |
SMILES |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
Synonyms |
beta-gurjunene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)


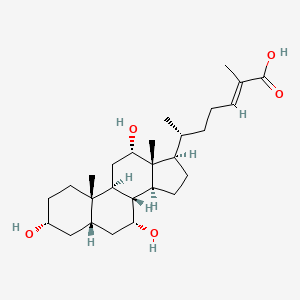
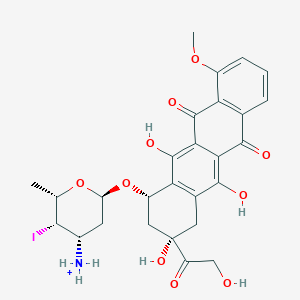
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
